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CAS No.: 362053-33-6
Cat. No.: B3028858

Get Quote

Executive Summary: The "Escape from Flatland"

In the current era of medicinal chemistry, the 5-azaspiro[3.5]nonane scaffold represents a
critical tool for increasing the fraction of saturated carbon atoms (

) in drug candidates. Unlike flat aromatic systems, this spirocyclic amine offers a rigid, three-
dimensional architecture that improves solubility, metabolic stability, and selectivity by orienting
substituents into specific vectors not accessible to planar rings.

While the 7-azaspiro[3.5]nonane isomer (nitrogen distal to the spiro center) has been heavily
patented for metabolic targets (e.g., GPR119 agonists), the 5-azaspiro[3.5]nonane isomer
(nitrogen adjacent to the spiro center) is emerging as a distinct intellectual property (IP) asset,
particularly in the design of novel bioisosteres for piperidine and peptidomimetics.

Chemical Architecture & Isomer Distinction

Precise nomenclature is vital for IP analysis. The "5-aza" designation places the nitrogen atom
within the six-membered ring, directly adjacent to the spiro quaternary carbon.
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Feature 5-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane
Nitrogen adjacent to spiro Nitrogen distal to spiro center
Structure - -
center (Position 5) (Position 7)

High steric bulk near Nitrogen; Mimics 4.4-disubstituted

Key Property

-quaternary center effect. piperidines.[1]

) Enamine, Broad Pharma ) )
Primary 1P Holder ] Taisho Pharmaceutical
(Pfizer/Merck)

Peptidomimetics ( GPR119 Agonists (Diabetes),

Key Application
Y App CCR Antagonists.

-turn mimetics), Monobactams.

Patent Landscape Analysis

The IP landscape for 5-azaspiro[3.5]nonane is characterized by a mix of "composition of
matter" patents for specific drugs and "process" patents for the scaffold's synthesis.

Key Assignees & Therapeutic Areas

o Taisho Pharmaceutical: Dominates the 7-azaspiro space but holds foundational IP that often
covers the broad azaspiro[3.5]nonane genus in Markush structures for metabolic disorders

[1].

o Antibiotic Developers: Patents such as WO2015103583A1 (Monobactams) list 5-
azaspiro[3.5]nonane as a specific heterocycle for constructing Gram-negative antibiotic side
chains [3].

» Oncology (SHP2/KRAS): Broad claims in recent filings (e.g., EP3772513A1) include this
scaffold as a rigid linker in protein-protein interaction inhibitors [4].

Strategic Landscape Map

The following diagram visualizes the relationship between the scaffold, key assignees, and

therapeutic applications.[2]
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Figure 1: Strategic patent landscape linking the 5-azaspiro[3.5]nonane scaffold to major players
and therapeutic areas.

Synthesis Methodologies (Technical Deep Dive)

Synthesizing the 5-azaspiro[3.5]nonane core is synthetically challenging due to the steric strain
at the spiro junction. Two primary routes exist: the Traditional Cyclization (often lower yield) and
the Modern Modular Assembly (high FTO potential).

Protocol A: Modern Modular Assembly (Ring-Closing
Metathesis)

Based on recent disclosures (Herasym et al., 2025), this route uses a "Diversity Oriented
Synthesis" (DOS) approach. It is preferred for generating functionalized derivatives (e.g.,
esters) suitable for library generation [2].

Mechanism:
e Precursor Formation: Reaction of cyclobutanone with an amine and allylating agent.

e Ring Closure: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the piperidine
ring.

o Hydrogenation: Saturation of the alkene.
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Step-by-Step Protocol:

» Reagents: 1-allyl-N-benzylcyclobutanamine (Starting Material), Acryloyl chloride (or
equivalent acrylate), Grubbs Catalyst (2nd Gen),

, Pd/C.

Acylation: Dissolve 1-allyl-N-benzylcyclobutanamine (1.0 eq) in DCM at 0°C. Add acryloyl
chloride (1.1 eq) and

(1.5 eq). Stir for 2h. Isolate the diene intermediate.

RCM Cyclization: Dissolve the diene in anhydrous DCM (0.01 M dilution to favor
intramolecular reaction). Degas with Argon. Add Grubbs Il catalyst (2-5 mol%). Reflux for 12-
24h.

o Checkpoint: Monitor disappearance of terminal alkene peaks via
NMR.

Hydrogenation: Filter the reaction mixture through silica to remove Ru catalyst. Redissolve in
MeOH. Add 10% Pd/C (10 wt%). Stir under

balloon (1 atm) for 16h to reduce the double bond and remove the benzyl group (if
debenzylation is desired simultaneously, use Pearlman's catalyst).

Purification: Filter through Celite. Concentrate to yield 5-azaspiro[3.5]nonane-7-carboxylate

derivative.[3][4]

Protocol B: Traditional Intramolecular Alkylation

This method, adapted from patents for the oxa-aza analogs (CN113214290B), relies on double
alkylation [5].

» Starting Material: Bis(2-haloethyl)amine derivative or similar linear precursor.

o Cyclization: React with a malonate derivative (e.g., diethyl malonate) in the presence of a
strong base (NaH or LIHMDS) to close the four-membered ring onto the six-membered
precursor, or vice versa.
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o Note: This route often suffers from competitive polymerization and lower yields compared
to the RCM route.

Synthesis Workflow Diagram
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Figure 2: Modern synthesis workflow for 5-azaspiro[3.5]nonane via Ring-Closing Metathesis.
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Strategic IP Considerations

For researchers entering this space, three factors are paramount:

e Freedom to Operate (FTO): The 7-azaspiro isomer is heavily fenced by Taisho and others for
metabolic indications. The 5-azaspiro isomer offers a cleaner FTO profile, especially for non-
metabolic targets like oncology or antibacterials.

o Bioisosterism: The 5-azaspiro scaffold acts as a gem-dimethyl piperidine mimic. If your lead
compound contains a piperidine ring where the 2-position is metabolically labile (oxidation
hotspot), replacing it with the 5-azaspiro core blocks this position with the spiro-cyclobutane,
potentially extending half-life (

).

 Building Block Availability: While formerly rare, the recent publication of scalable routes (e.g.,
Herasym et al., 2025) means custom synthesis is no longer the only option. Commercial
vendors (Enamine, BenchChem) now list these intermediates, lowering the barrier to entry
for testing [2, 6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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